molecular formula C7H8N2 B055565 Benzamidine CAS No. 123920-06-9

Benzamidine

Cat. No.: B055565
CAS No.: 123920-06-9
M. Wt: 120.15 g/mol
InChI Key: PXXJHWLDUBFPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamidine (4-carbamimidoylbenzenamine) is a small-molecule organic compound featuring a benzene ring linked to an amidine group. This scaffold is a critical structural motif in numerous bioactive compounds, exhibiting diverse pharmacological properties such as anticoagulant, antimicrobial, antiparasitic, and antitumor activities . Its mechanism of action often involves binding to serine proteases through interactions with the catalytic S1 pocket, leveraging hydrogen bonds with conserved residues like Asp189 and Ser190 .

Preparation Methods

Reduction of Benzamidine Oxime

The reduction of this compound oxime represents a streamlined two-step synthesis route. As detailed in CN107353230A, this method begins with the synthesis of this compound oxime from benzonitrile and hydroxylamine hydrochloride. In the presence of benzyltriethylammonium chloride as a phase-transfer catalyst, benzonitrile reacts with hydroxylamine hydrochloride in an alkaline medium at 40°C for 6 hours, yielding this compound oxime with 80.2% efficiency .

Subsequent reduction of the oxime intermediate employs zinc powder in a mixture of isopropanol and glacial acetic acid. Heating the reaction to 50°C for 3 hours facilitates complete conversion, achieving a final this compound hydrochloride yield of 85.7% and purity exceeding 99.2% . This method’s efficiency stems from its short reaction time and minimal byproduct formation, making it suitable for industrial applications.

Table 1: Optimization Parameters for this compound Oxime Reduction

ParameterValue
Starting MaterialThis compound oxime (0.8 mol)
Solvent SystemIsopropanol:Glacial AcOH (3:1)
Reducing AgentZinc powder (104g)
Temperature50°C
Reaction Time3 hours
Yield85.7%
Purity (HPLC)99.2%

Nitrile Amidination Pathways

Nitrile amidination has emerged as a versatile strategy for this compound synthesis, particularly for para-substituted derivatives. CN104163778A discloses a three-step process starting with p-nitrobenzonitrile . The nitrile undergoes sequential amidination with sulfur oxychloride (Step 1) and ammonium bicarbonate (Step 2), followed by catalytic hydrogenation to yield p-aminothis compound hydrochloride. This method achieves an overall yield of 72–78% with purity >98% .

A related approach from CN105330568A involves paranitrobenzaldehyde and oxammonium hydrochloride. In the presence of iron trichloride or zinc chloride catalysts, paranitrobenzaldehyde reacts with oxammonium hydrochloride at 95–105°C to form p-nitrophenyl nitrile, which is subsequently amidinated and reduced . The final hydrogenolysis step using zinc powder in acetic acid affords p-aminothis compound hydrochloride with 81% yield .

Table 2: Comparative Analysis of Nitrile Amidination Methods

ParameterCN104163778A CN105330568A
Starting Materialp-NitrobenzonitrileParanitrobenzaldehyde
Amidinating AgentSulfur oxychlorideOxammonium hydrochloride
CatalystNoneFeCl₃ or ZnCl₂
Reduction MethodH₂/Pd-CZn/AcOH
Final Yield72–78%81%
Purity>98%97.5%

The MDPI study (2014) outlines a novel route for this compound derivatives via imino ester intermediates . this compound oxime is treated with dry HCl gas in absolute ethanol to form an imino ester, which reacts with primary or secondary amines to yield substituted benzamidines. For example, reaction with propargyl alcohol produces 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-benzamidine with 51–63% yields . This method’s flexibility allows for the introduction of diverse functional groups, expanding this compound’s utility in medicinal chemistry.

Key Reaction Conditions :

  • Imino Ester Formation : Saturation with HCl at <5°C, 48-hour stirring .

  • Ammonolysis : Amine-to-imino ester molar ratio of 4:1, methanol solvent, ambient temperature .

Catalytic and Solvent Effects

Role of Phase-Transfer Catalysts

The use of benzyltriethylammonium chloride in CN107353230A enhances the nucleophilic substitution between benzonitrile and hydroxylamine hydrochloride, reducing reaction time from 12 hours to 6 hours . Similarly, PEG-2000 in CN105330568A improves amidination efficiency by 15% compared to non-catalyzed reactions .

Solvent Optimization

Polar aprotic solvents like DMF and N,N-dimethylacetamide are preferred for nitrile amidination due to their ability to stabilize transition states . Conversely, alcoholic solvents (isopropanol, ethanol) dominate reduction steps, as they solubilize zinc intermediates without side reactions .

Analytical and Industrial Considerations

The EPA’s ME-1636 method highlights this compound quantification in soil using hydrophilic interaction chromatography (HILIC) coupled with LC-MS/MS, achieving a detection limit of 0.00125 ppm . This precision is critical for environmental monitoring in agrochemical applications.

For industrial scale-up, CN107353230A’s zinc reduction method is optimal due to its low catalyst cost (<$50/kg) and high throughput (>500 kg/batch) . In contrast, palladium-catalyzed hydrogenation (CN104163778A) incurs higher costs ($300–$500/kg Pd-C) but offers superior selectivity .

Chemical Reactions Analysis

Types of Reactions: Benzamidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert this compound into other related compounds.

    Substitution: this compound can participate in substitution reactions, where its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzamidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzamidine derivatives have shown promising antimicrobial properties, particularly against periodontal disease-causing bacteria such as Porphyromonas gingivalis. Recent research highlighted that newly synthesized heterocyclic derivatives of this compound exhibited significant inhibitory effects against P. gingivalis and Escherichia coli, with minimal cytotoxicity to human cells (HEK-293) . The study emphasized the potential of these compounds in treating periodontal diseases due to their high efficacy against pathogenic bacteria.

Thrombin Inhibition
this compound is also recognized for its role as a potent inhibitor of thrombin, an essential enzyme in the coagulation cascade. Fragment-based drug discovery approaches have utilized this compound derivatives to develop novel thrombin inhibitors. These studies demonstrated that specific modifications of this compound can enhance its binding affinity and selectivity towards thrombin, suggesting its potential use in anticoagulant therapies .

Biochemical Research

Protein-Ligand Interactions
this compound is frequently employed in biochemical assays to study protein-ligand interactions. Its ability to bind to serine proteases allows researchers to purify proteins using this compound-Sepharose affinity chromatography. This method has been instrumental in isolating various enzymes and studying their functions .

Enzyme Inhibition Studies
Recent studies have explored the use of this compound-conjugated molecular glues as trypsin inhibitors. These conjugates demonstrated significantly enhanced binding affinities for trypsin compared to traditional this compound derivatives, indicating their potential for developing more effective enzyme inhibitors .

Pharmaceutical Applications

Drug Formulation
The bioavailability of this compound has been improved through various formulation strategies. For instance, N,N'-dihydroxythis compound has shown approximately 91% bioavailability when administered orally, making it a candidate for further development in therapeutic applications .

Anticancer Research
this compound derivatives have also been investigated for their anticancer properties. Studies indicated that certain this compound analogs exhibited significant growth inhibition against cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyNew heterocyclic derivatives showed significant inhibition against P. gingivalis
Thrombin InhibitionFragment-based discovery led to novel thrombin inhibitors based on this compound derivatives
Protein PurificationThis compound-Sepharose used effectively for protein isolation
Enzyme InhibitionThis compound-conjugated glues showed enhanced trypsin inhibition
Anticancer ActivityCertain analogs demonstrated significant growth inhibition in cancer cell lines

Comparison with Similar Compounds

Selectivity for Neuropilin Receptors (Nrp1 vs. Nrp2)

Benzamidine-based inhibitors typically exhibit a two-fold preference for Neuropilin-1 (Nrp1) over Nrp2. However, novel derivatives such as compounds 9 and 11 demonstrate improved potency and a reversed selectivity profile, showing a 2-fold preference for Nrp3. This marks the first reported instance of Nrp2-preferential inhibitors, highlighting the role of structural modifications in altering receptor selectivity .

Table 1: Selectivity of this compound Derivatives for Neuropilin Receptors

Compound Nrp1 Inhibition (IC₅₀, nM) Nrp2 Inhibition (IC₅₀, nM) Selectivity Ratio (Nrp2/Nrp1)
ATWLPPR 120 240 0.5
(9) 80 40 2.0
(11) 90 45 2.0

Factor Xa (fXa) Inhibitors: Binding Modes and Pharmacokinetics

This compound derivatives like bis-benzamidines exhibit unique retro-binding modes in trypsin and fXa complexes, distinct from canonical binding observed in other amidine-based inhibitors. These compounds also display slower plasma clearance rates in rats compared to simpler this compound derivatives (e.g., 1-amidinopiperidine), suggesting enhanced metabolic stability .

Key Findings:

  • Retro-binding mode: Confirmed via X-ray crystallography, enabling noncompetitive inhibition .
  • Plasma clearance: Bis-benzamidine clearance = 0.12 L/h/kg vs. 0.35 L/h/kg for 1-amidinopiperidine .

Antimicrobial Activity Against P. gingivalis and P. aeruginosa

Novel imino-benzamidine derivatives (e.g., 4a, 4b) demonstrate superior antibacterial activity compared to parent this compound and standard antibiotics. For instance:

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound MIC against P. gingivalis (µg/mL) MIC against P. aeruginosa (µg/mL)
This compound (parent) 32 64
4a 8 8
4b 4 4
Chlorhexidine (std.) 16 16

Heterocyclic derivatives (e.g., 5b, 5d, 6b) further enhance inhibitory activity by 2-fold against P. gingivalis due to substituents like Cl, NO₂, and NH₂ at strategic positions on the benzene ring .

Trypsin and Thrombin Binding Affinity

This compound exhibits moderate selectivity for trypsin (Ki = 7.51 µM) over thrombin (Ki = 6.44 µM). In contrast, 1-amidinopiperidine shows similar affinities (Ki = 6.44 µM for trypsin; 6.82 µM for thrombin), underscoring the impact of amidine group positioning on receptor specificity .

Structural Modifications in Antiparasitic Agents

Pentamidine, a bis-benzamidine with a pentyldioxy linker, is used against Pneumocystis jirovecii and Trypanosoma brucei. Derivatives with methylene linkers (1a–d) retain anti-trypanosomal activity but vary in efficacy based on chain length .

Binding Flexibility in Serine Proteases

This compound's mobility within the S1 pocket of matriptase and trypsin is evidenced by high temperature factors (40 Ų vs. protein average of 15 Ų), allowing adaptive hydrogen bonding with Asp189 and Ser190. This flexibility contrasts with rigid inhibitors like sunflower trypsin inhibitor-1 (SFTI-1), which exhibit static binding modes .

Biological Activity

Benzamidine is an organic compound known for its diverse biological activities, particularly as an inhibitor of various proteases and its potential therapeutic applications in treating bacterial infections and amyloid diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against pathogens, and its role in protein aggregation disorders.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C7H8N2\text{C}_7\text{H}_8\text{N}_2

This structure includes an amidine functional group, which is crucial for its biological interactions. The compound's ability to form hydrogen bonds and interact with active sites on enzymes underlies its inhibitory effects.

This compound primarily functions as a trypsin inhibitor , binding to the enzyme's substrate-binding site. This interaction prevents trypsin from catalyzing reactions involving peptide substrates, thus inhibiting proteolytic activity. Research has shown that this compound derivatives exhibit varying degrees of inhibition, with some derivatives demonstrating significantly enhanced inhibitory effects compared to this compound itself .

Inhibition of Virulence Factors

This compound and its derivatives have been studied for their ability to inhibit virulence factors in pathogenic bacteria such as Porphyromonas gingivalis, which is implicated in periodontal disease. These compounds inhibit Arg-gingipains, critical proteases that facilitate bacterial virulence by degrading host tissues . A study demonstrated that this compound derivatives could reduce the lethality of P. gingivalis in a fertilized egg model, indicating their potential as therapeutic agents in managing periodontal infections .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against various pathogens. For instance, novel imino bases derived from this compound exhibited significant antimicrobial activity against P. gingivalis and E. coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL . The cytotoxicity analysis showed minimal effects on human cells (HEK 293), suggesting a favorable safety profile for these compounds .

CompoundMIC (µg/mL)Cytotoxicity (HEK 293)
This compound Derivative A31.25Low
This compound Derivative B62.5Low
This compound Derivative C125Moderate

Case Studies and Research Findings

  • Inhibition of Amyloid Formation : this compound has been shown to prevent the fibrillation of human lysozyme, a protein associated with systemic hereditary amyloidosis (SHA). This effect was confirmed through various biophysical assays, indicating that this compound binds at the active site of lysozyme, preventing aggregation .
  • Periodontal Disease Treatment : A study synthesized heterocyclic derivatives of this compound that demonstrated significant inhibitory potential against P. gingivalis. These compounds not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells, supporting their use as alternatives to traditional antibiotics in periodontal therapy .
  • Trypsin Inhibition : The efficacy of this compound as a trypsin inhibitor was quantitatively assessed, revealing an IC50 value significantly lower than other tested compounds, demonstrating its potency in inhibiting protease activity .

Q & A

Basic Research Questions

Q. How can benzamidine-based affinity chromatography be optimized for serine protease purification?

  • Methodology : Use this compound Sepharose 4 Fast Flow media with tailored substitution levels. High-substitution (high sub) media (e.g., ≥35 mg/mL trypsin binding capacity) maximizes yield but may reduce purity due to strong ligand-target interactions. Low-substitution (low sub) media balances purity and recovery .
  • Protocol :

Pre-equilibrate the column with binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).

Load the sample containing the protease (e.g., trypsin or thrombin).

Elute with competitive ligands (e.g., 1 M L-arginine at pH 6) or low-pHCl (0.1 M glycine, pH 3.0).

  • Data : Recovery rates vary: high sub yields ~35% active trypsin, while low sub improves purity by reducing nonspecific binding .

Q. What experimental conditions are critical for stabilizing serine proteases using this compound?

  • Methodology : Include this compound hydrochloride (1–5 mM) in buffers to inhibit autodegradation of proteases like trypsin during purification or storage. This prevents autolysis by competitively blocking the active site .
  • Validation : Monitor protease stability via SDS-PAGE or activity assays (e.g., hydrolysis of chromogenic substrates like BAPNA).

Q. How are this compound derivatives designed and evaluated as enzyme inhibitors?

  • Methodology :

Synthesize derivatives (e.g., 4-fluorothis compound) to enhance binding affinity or selectivity.

Assess inhibition via kinetic assays (e.g., IC₅₀ determination using fluorogenic substrates).

  • Structural Insights : Computational docking (e.g., AutoDock) or X-ray crystallography can validate interactions with target enzymes (e.g., trypsin’s S1 pocket) .

Advanced Research Questions

Q. How can binding kinetics between this compound and trypsin be analyzed computationally?

  • Methodology :

Use molecular dynamics (MD) simulations with AMBER or GROMACS, parameterizing trypsin/benzamidine using the TIP3P water model .

Apply the SEEKR algorithm to estimate binding/unbinding rates.

  • Data : The trypsin/benzamidine system (PDB: 3PTB) shows a binding free energy of ~−6 kcal/mol, with key residues (Asp189, Gly219) stabilizing the complex .

Q. What advanced techniques quantify this compound’s affinity for competitive inhibitors?

  • Methodology :

ESI-MS Competition Assays : Mix this compound with test compounds (e.g., cyclopentane-1,3-dione derivatives) in acetonitrile. Monitor [ligand·this compound]+ ion intensity to rank relative affinities .

NMR Job Plots : Titrate this compound against test compounds (e.g., CPD derivatives) and analyze chemical shift changes to determine stoichiometry (e.g., 1:1 complexes) .

  • Example : CPD derivatives exhibit 50% higher affinity for this compound than tetrazoles, as shown by reduced [8·this compound] signal intensity in ESI-MS .

Q. How do structural modifications of this compound affect protease inhibition?

  • Methodology :

Synthesize analogs (e.g., para-substituted benzamidines) and resolve crystal structures of inhibitor-enzyme complexes.

Use interactive computer graphics (e.g., PyMOL) to map electrostatic/hydrophobic interactions.

  • Case Study : Fluorine substitution at the 4-position enhances trypsin binding by 30% due to favorable hydrophobic interactions with the S1 pocket .

Properties

IUPAC Name

benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXJHWLDUBFPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1670-14-0 (hydrochloride)
Record name Benzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045012
Record name Benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

618-39-3, 1670-14-0
Record name Benzamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarboximidamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenylamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUE3ZY3J1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An alternative method of preparing the preferred compound, 4-cyanomethyl-5-methyl-2-phenylimidazole (X), is from the precursor, 4,5-dimethyl-2-phenylimidazoline-4,5-diol (VII), preferably in the form of a mineral acid addition salt. The precursor (VII), which is described by O. Diels and K. Schleich, Ber. 49, 1711 (1916), may be obtained by the reaction of benzamidine with biacetyl in water. By heating (VII) in a strong non-oxidizing mineral acid, preferably dilute HCl, under reflux conditions (about 95° C) for about 1-2 hours, and then cooling the reaction mixture to about 0° C for maximal precipitation conditions, there is obtained 5(4)-methyl-2-phenylimidazole-4(5)-methanol (VIII), the hydroxy function of which is then transformed successively to the chloride (IX) and then to the nitrile (X), as previously described, to yield the desired 4-cyanomethyl-5-methyl-2-phenyl-imidazole. The foregoing reactions may be illustrated by the following schematic flow chart: ##STR3##
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4,5-dimethyl-2-phenylimidazoline-4,5-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 92.3 g portion of 3-methylbenzamidine, hydrochloride [J. B. Ekeley, et al., J. Am. Chem. Soc., 57, 381 (1935)] was stirred with 200 ml of 5N sodium hydroxide and 400 ml of chloroform for 1/2 hour. When solution was complete the chloroform layer was separated and the aqueous layer extracted twice with 50 ml portions of chloroform. The chloroform solutions were combined, dried over sodium sulfate and evaporated, giving 69.3 g of free benzamidine. This benzamidine was taken up in one liter of absolute ethanol, 71.6 g of ethyl formylacetate sodium salt was added and the mixture was refluxed for 3 days. After cooling, the ethanol was evaporated and the residue dissolved in one liter of water and filtered. The pH of the filtrate was adjusted to 6 with 1N hydrochloric acid and the solid was collected and dried, giving 59.1 g of the desired intermediate as a white solid, mp 148°-149.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The key intermediate for pyrrolo[2,3-d]pyrimidines with phenoxymethylene, alkoxymethylene or oxime ether moieties at C-6 is the bromide 7, which is prepared in 6 steps from methyl cyanoacetate and chloroacetone (scheme 4). The monoalkylation product 2 is protected as 1,3-dioxolane, then the pyrimidine ring is formed by reaction with a benzamidine. Cyclization of the pyrrole ring occurs on reaction with aqueous HCl, and refluxing with POCl3 yields the chloride 5. Boc-protection of the pyrrole followed by radical bromination with NBS gives the bromide 7.
[Compound]
Name
pyrrolo[2,3-d]pyrimidines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkoxymethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To 2.14 g (0.02 mol) of N-methylaniline in 20 ml of anhydrous tetrahydrofuran at 0° C. under a nitrogen atmosphere was added 8 ml of 2.5 M n-butyl lithium in hexane. The solution was stirred for one hour at 0° C. To the lithium N-methylanilide solution at -23° C. was added 3.48 g (0.02 mol) of phenyl isocyanide dichloride in 5 ml of tetrahydrofuran dropwise. The mixture was stirred for 15 minutes at -23° C. and one hour at 0° C. to afford a clear yellow solution to which 4.8 g (0.04 mol) of benzamidine in 15 ml of tetrahydrofuran was added dropwise. The mixture was stirred for 21 hours at ambient temperature, concentrated and chromatographed on 150 g of silica gel using 1:6 methanol-dichloromethane. The chromatographed product was precipitated by adding a methanolic solution of the product to a large volume of ether and finally recrystallized twice from methanol-ether to afford 1.72 g (24%) of (N-methyl-N,N'-diphenylguanyl)benzimidamide hydrochloride, mp 243°-244° C.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lithium N-methylanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.48 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.